Lipophilicity Comparison: Impact of N1-Methylation on LogP in 3-Bromoindazole Scaffolds
N1-methylation significantly alters the lipophilicity of 3-bromoindazole derivatives. 3-Bromo-1-methyl-1H-indazol-4-amine (target) has a calculated LogP (cLogP) of 2.50, while the N1-unsubstituted analog, 3-Bromo-1H-indazol-4-amine, has a cLogP of 1.94 [1]. This difference in lipophilicity impacts membrane permeability and metabolic stability, which are critical for drug discovery programs.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.50 (XLogP3: 1.9) |
| Comparator Or Baseline | 3-Bromo-1H-indazol-4-amine: 1.94 |
| Quantified Difference | ΔLogP = +0.56 (29% increase) |
| Conditions | Calculated partition coefficient (LogP) based on molecular structure. |
Why This Matters
The increased lipophilicity of the target compound may enhance passive membrane permeability, a key advantage in optimizing bioavailability, but could also require different formulation strategies compared to its less lipophilic analog.
- [1] Chem960. 3-Bromo-1H-indazol-4-amine (CAS 885521-25-5). Available at: https://m.chem960.com/cas/885521-25-5 (Accessed: 2026-04-16). View Source
